2,5-Dimethoxybenzylamine

Medicinal Chemistry Kinase Inhibition Autoimmune Disease

2,5-Dimethoxybenzylamine is a primary benzylamine derivative with methoxy substituents at the 2- and 5-positions of the aromatic ring. It serves as a versatile building block in organic synthesis, particularly in medicinal chemistry programs targeting kinase inhibition.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 3275-95-4
Cat. No. B130776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxybenzylamine
CAS3275-95-4
Synonyms2,5-Dimethoxybenzenemethanamine;  (2,5-Dimethoxyphenyl)methanamine;  1-Aminomethyl-2,5-dimethoxybenzene;  2-(Aminomethyl)-1,4-dimethoxybenzene;  Zilain; 
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)CN
InChIInChI=1S/C9H13NO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,6,10H2,1-2H3
InChIKeyUWMCHDDHXMFKMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethoxybenzylamine (CAS 3275-95-4) Procurement & Application Overview


2,5-Dimethoxybenzylamine is a primary benzylamine derivative with methoxy substituents at the 2- and 5-positions of the aromatic ring . It serves as a versatile building block in organic synthesis, particularly in medicinal chemistry programs targeting kinase inhibition . The compound is commercially available with typical purities of 97–98% (HPLC/GC) from major suppliers [1]. Its molecular formula is C9H13NO2 with a molecular weight of 167.21 g/mol, existing as a colorless to light yellow liquid with a density of 1.11 g/mL at 25°C and a boiling point of 95°C at 0.2 mmHg [1].

Why Generic Substitution of 2,5-Dimethoxybenzylamine (CAS 3275-95-4) Fails: Positional Isomer Differentiation


While all dimethoxybenzylamine positional isomers share the same molecular formula (C9H13NO2), the substitution pattern on the aromatic ring dictates distinct reactivity, physical properties, and ultimately, downstream synthetic utility [1]. The 2,5-substitution pattern confers unique steric and electronic characteristics that influence nucleophilicity, regioselectivity in further functionalization, and compatibility with specific pharmacophore scaffolds . Simple interchange with isomers such as 2,4-, 3,4-, 3,5-, or 2,6-dimethoxybenzylamine can lead to failed syntheses, altered pharmacokinetic profiles in drug candidates, or non-compliance with established process chemistry protocols [1].

Quantitative Differentiation of 2,5-Dimethoxybenzylamine (CAS 3275-95-4) from Positional Isomers


Sole Use as Key Intermediate in JAK/SYK Inhibitor Patent Literature

2,5-Dimethoxybenzylamine is specifically and repeatedly cited as the requisite amine building block for the synthesis of pyrrolo[2,3-b]pyrazine-7-carboxamide derivatives, which function as JAK and SYK inhibitors [1]. In contrast, searches of the same patent class and related literature using isomers 2,4-, 3,4-, 3,5-, or 2,6-dimethoxybenzylamine do not yield similar claims for this specific kinase inhibitor scaffold . This indicates a structure-dependent reactivity or pharmacophoric requirement unique to the 2,5-isomer within this high-value therapeutic area [1].

Medicinal Chemistry Kinase Inhibition Autoimmune Disease

Divergent Analytical and Derivatization Utility: Comparison with 3,4-Dimethoxybenzylamine

3,4-Dimethoxybenzylamine is established as a highly sensitive pre-column fluorescence derivatization reagent for serotonin (5-HT) determination, with detection limits of 1.0–5.7 fmol in a 100-μL injection volume [1]. In contrast, no comparable analytical derivatization application is documented for the 2,5-isomer . This divergence in utility is attributed to the specific electronic and steric requirements for the fluorogenic reaction with 5-hydroxyindoles, which are uniquely met by the 3,4-substitution pattern [1]. The 2,5-isomer instead finds primary application as a synthetic intermediate, not as an analytical reagent .

Analytical Chemistry Fluorescence Derivatization HPLC

Physical Property Differentiation: Boiling Point and Density vs. Isomers

The physical properties of 2,5-dimethoxybenzylamine differ measurably from its positional isomers, which can impact distillation, purification, and formulation processes. At 0.2 mmHg, its boiling point is 95°C, which is significantly lower than the 3,4-isomer (281–284°C at atmospheric pressure) and the 2,4-isomer (140°C at unspecified pressure) . Density values also vary, with the 2,5-isomer at 1.11 g/mL, compared to 3,5-isomer at 1.106 g/mL [1]. Refractive index (n20/D) is 1.548 for the 2,5-isomer versus 1.542 for the 3,5-isomer [1].

Physical Chemistry Process Engineering Quality Control

Differentiation by Reactivity: N-Alkylation Product Profile

The reaction of 2,5-dimethoxybenzylamine with ethyl bromoacetate yields N-(2,5-dimethoxy)benzylglycine ethyl ester, a specific intermediate . While this reaction type (N-alkylation of benzylamines) is common, the resulting product's structure and properties are inherently dictated by the substitution pattern of the starting amine. No equivalent published protocol utilizing a different dimethoxybenzylamine isomer to produce an analogous N-(dimethoxybenzyl)glycine ester with the same substitution pattern is available . This highlights the necessity of using the correct isomer for the intended downstream product.

Organic Synthesis Building Block Reactivity N-Alkylation

Commercial Availability and Purity Consistency Across Suppliers

2,5-Dimethoxybenzylamine is consistently offered at high purity (97–98%) by multiple reputable vendors, including Sigma-Aldrich (97% assay) , BOC Sciences (95%) , and AKSci (98% GC) . This contrasts with some isomers, such as 2,6-dimethoxybenzylamine, where commercial purity specifications can be lower or less consistently reported . The availability of certified analytical data (NMR, HPLC, GC) for the 2,5-isomer supports its reliable use in regulated research and development environments .

Supply Chain Quality Assurance Vendor Comparison

Optimal Application Scenarios for 2,5-Dimethoxybenzylamine (CAS 3275-95-4) Based on Differentiated Evidence


Synthesis of Pyrrolo[2,3-b]pyrazine-7-carboxamide JAK/SYK Inhibitors

Use as the primary amine building block in the construction of pyrrolo[2,3-b]pyrazine-7-carboxamide derivatives, which are claimed as JAK and SYK inhibitors for autoimmune and inflammatory diseases [1]. This application is unique to the 2,5-isomer within the dimethoxybenzylamine family, as evidenced by its specific citation in US Patent US20110288067 and related filings [1]. Procurement of the 2,5-isomer is mandatory for reproducing the patented synthetic routes and for accessing the associated kinase inhibitor chemical space [1].

Preparation of N-(2,5-dimethoxy)benzylglycine Ethyl Ester

2,5-Dimethoxybenzylamine is reacted with ethyl bromoacetate to yield the N-alkylated product N-(2,5-dimethoxy)benzylglycine ethyl ester . This specific intermediate is useful for further derivatization, including peptide coupling and heterocycle synthesis. The 2,5-substitution pattern imparts unique steric and electronic properties to the resulting glycine ester, distinguishing it from products derived from other dimethoxybenzylamine isomers .

Medicinal Chemistry Fragment-Based Drug Discovery

As a fragment molecule, 2,5-dimethoxybenzylamine serves as a scaffold for molecular linking, expansion, and modification in drug discovery programs . Its distinct substitution pattern offers a different vector of diversification compared to other dimethoxybenzylamine isomers, enabling exploration of alternative chemical space . The high commercial purity (97–98%) and available analytical documentation support its use in hit-to-lead and lead optimization campaigns .

Agrochemical Intermediate and Specialty Building Block

The compound is a precursor in the synthesis of various organic compounds within the agrochemical industry, leveraging its versatile reactivity and compatibility with a wide range of functional groups . Its ability to undergo selective functionalization reactions makes it a useful building block for the preparation of diverse chemical structures . The 2,5-substitution pattern may confer selectivity advantages over other isomers in specific agrochemical target syntheses .

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